Ethyl 1-(2-aminoethyl)-1H-imidazole-5-carboxylate dihydrochloride
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Overview
Description
Ethyl 1-(2-aminoethyl)-1H-imidazole-5-carboxylate dihydrochloride is a chemical compound that belongs to the class of imidazole derivatives. Imidazoles are heterocyclic compounds containing nitrogen atoms, which are known for their wide range of applications in various fields such as pharmaceuticals, agrochemicals, and materials science. This particular compound is of interest due to its potential biological activities and its role as an intermediate in the synthesis of other complex molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 1-(2-aminoethyl)-1H-imidazole-5-carboxylate dihydrochloride typically involves the cyclization of amido-nitriles. One common method is the nickel-catalyzed addition to nitrile, followed by proto-demetallation, tautomerization, and dehydrative cyclization . The reaction conditions are mild, allowing for the inclusion of various functional groups such as aryl halides and aromatic heterocycles.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using similar synthetic routes but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
Ethyl 1-(2-aminoethyl)-1H-imidazole-5-carboxylate dihydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form imidazole N-oxides.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: Nucleophilic substitution reactions can introduce different substituents onto the imidazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperoxybenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like alkyl halides and acyl chlorides are employed under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions include various substituted imidazoles, amine derivatives, and N-oxide compounds, which can be further utilized in the synthesis of pharmaceuticals and other biologically active molecules.
Scientific Research Applications
Ethyl 1-(2-aminoethyl)-1H-imidazole-5-carboxylate dihydrochloride has several scientific research applications:
Chemistry: It serves as an intermediate in the synthesis of more complex imidazole derivatives.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is explored for its role in drug development, particularly in the design of enzyme inhibitors and receptor modulators.
Mechanism of Action
The mechanism of action of Ethyl 1-(2-aminoethyl)-1H-imidazole-5-carboxylate dihydrochloride involves its interaction with specific molecular targets such as enzymes and receptors. The imidazole ring can coordinate with metal ions in enzyme active sites, inhibiting their activity. Additionally, the compound can interact with cellular receptors, modulating signal transduction pathways and affecting cellular functions.
Comparison with Similar Compounds
Similar Compounds
Triethylenetetramine: Known for its use as a copper chelating agent in the treatment of Wilson’s disease.
Ethylenediamine: A simpler amine used in the synthesis of various pharmaceuticals and agrochemicals.
Diethylenetriamine: Used in epoxy curing and as a crosslinker in polymer chemistry.
Uniqueness
Ethyl 1-(2-aminoethyl)-1H-imidazole-5-carboxylate dihydrochloride is unique due to its specific structure, which allows for versatile chemical modifications and its potential biological activities. Its imidazole ring provides a scaffold for the development of various bioactive molecules, making it a valuable compound in both research and industrial applications.
Properties
Molecular Formula |
C8H15Cl2N3O2 |
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Molecular Weight |
256.13 g/mol |
IUPAC Name |
ethyl 3-(2-aminoethyl)imidazole-4-carboxylate;dihydrochloride |
InChI |
InChI=1S/C8H13N3O2.2ClH/c1-2-13-8(12)7-5-10-6-11(7)4-3-9;;/h5-6H,2-4,9H2,1H3;2*1H |
InChI Key |
PTTKFMNPBRAOKX-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CN=CN1CCN.Cl.Cl |
Origin of Product |
United States |
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